molecular formula C4H2F8O6S2 B8434432 1,4-Butanedisulfonic acid, 1,1,2,2,3,3,4,4-octafluoro-

1,4-Butanedisulfonic acid, 1,1,2,2,3,3,4,4-octafluoro-

Cat. No.: B8434432
M. Wt: 362.2 g/mol
InChI Key: ZQRQNIXMRZLUOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Butanedisulfonic acid, 1,1,2,2,3,3,4,4-octafluoro- is a useful research compound. Its molecular formula is C4H2F8O6S2 and its molecular weight is 362.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Butanedisulfonic acid, 1,1,2,2,3,3,4,4-octafluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Butanedisulfonic acid, 1,1,2,2,3,3,4,4-octafluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C4H2F8O6S2

Molecular Weight

362.2 g/mol

IUPAC Name

1,1,2,2,3,3,4,4-octafluorobutane-1,4-disulfonic acid

InChI

InChI=1S/C4H2F8O6S2/c5-1(6,3(9,10)19(13,14)15)2(7,8)4(11,12)20(16,17)18/h(H,13,14,15)(H,16,17,18)

InChI Key

ZQRQNIXMRZLUOT-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)S(=O)(=O)O)(F)F)(C(F)(F)S(=O)(=O)O)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 25 mL of acetonitrile and 15 mL of water were added 8.44 g (18.6 mmol) of diiodoperfluorobutane, 8.50 g (48.8 mmol) of sodium hydrosulfite, and 4.60 g (55 mmol) of sodium hydrogen carbonate. The resultant mixture was stirred at room temperature for 1 hour. This reaction mixture solution was filtered and the filtrate was cooled with ice. As a result, a white solid precipitated. This precipitate was taken out by filtration and dried to obtain sodium perfluorobutane-1,4-disulfinate in an amount of 6.8 g (98%). Subsequently, 7.2 g (19.2 mmol) of the sodium perfluorobutane-1,4-disulfinate was added to a mixture of 80 mL of aqueous hydrogen peroxide solution (30%) and 8 mL of acetic acid, and the resultant mixture was stirred at 60° C. for 4 hours. A reaction proceeded stoichiometrically. After completion of the reaction was ascertained by 19F-NMR spectroscopy, the reaction mixture was neutralized by adding 30 mL of 1-N NaOH solution thereto. Thus, an aqueous solution of perfluorobutane-1,4-disulfonic acid ((I)-44) was obtained.
Name
sodium perfluorobutane-1,4-disulfinate
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1-N
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Perfluorobutane-1,4-bis-sulphonate dipotassium salt (15 g, 34.2 mmol) was dissolved in hot water (100 ml). It was added to an ion exchange column of Amberlyst 15 resin, (40×4 cm) which had been previously washed with excess 6N HCl and rinsed with distilled water. The column was then washed slowly with distilled water, and the first 300 ml of aqueous solution collected. The solution was concentrated in vacuum and the residue was dried under reduced pressure at 80° C. to afford perfluorobutane-1,4-bis-sulphonic acid. (11.0 g, 30 mmol, 88%)
Name
Perfluorobutane-1,4-bis-sulphonate dipotassium salt
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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